molecular formula C19H27BN2O3 B1407842 1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1309960-92-6

1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1407842
CAS No.: 1309960-92-6
M. Wt: 342.2 g/mol
InChI Key: GVCVWQRSSYPAQK-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a benzyloxypropyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyloxypropyl group: This step involves the alkylation of the pyrazole ring with a benzyloxypropyl halide under basic conditions.

    Attachment of the dioxaborolane moiety: The final step involves the borylation of the pyrazole ring using a suitable boron reagent, such as bis(pinacolato)diboron, under catalytic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Palladium(II) acetate (Pd(OAc)2) and a phosphine ligand in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various arylated pyrazole derivatives.

Scientific Research Applications

1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety could also play a role in facilitating cross-coupling reactions in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Benzyloxypropyl)-4-phenyl-1H-pyrazole: Similar structure but lacks the dioxaborolane moiety.

    4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Similar structure but lacks the benzyloxypropyl group.

Properties

IUPAC Name

1-(3-phenylmethoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O3/c1-18(2)19(3,4)25-20(24-18)17-13-21-22(14-17)11-8-12-23-15-16-9-6-5-7-10-16/h5-7,9-10,13-14H,8,11-12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCVWQRSSYPAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (8.47 g, 43.6 mmol) in DMF (85 mL) was treated with 1-bromo-3-benzyloxypropane (10.0 g, 43.6 mmol) and Cs2CO3 (14.2 g, 43.6 mmol). This mixture was heated to 90° C. and allowed to stir under N2 overnight. The reaction mixture was poured into water and extracted twice with EtOAc. The combined organic layers were washed with water 3 times, once with brine, dried over Na2SO4, filtered and concentrated to an orange oil which was purified on a Teledyne ISCO Combiflash® Rf system (0-30% EtOAc/DCM) to afford the title compound as 8.5 g of a clear oil (57%). 1H NMR (400 MHz, CDCl3) δ 7.79 (s, 1H), 7.66 (s, 1H), 7.29-7.40 (m, 5H), 4.48 (s, 2H), 4.26 (t, J=6.8 Hz, 2H), 3.43 (t, J=5.9 Hz, 2H), 2.16 (quin, J=6.3 Hz, 2H), 1.60 (dd, J=6.6, 8.6 Hz, 2H), 1.33 (s, 12H).
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (5.0 g, 26 mmol), potassium carbonate (4.27 g, 30.9 mmol) and 1-bromo-3-benzyloxypropane (6.20 g, 27.0 mmol) in DMF (20 mL) was stirred at 80° C. overnight, quenched with water (20 mL) and extracted with EtOAc (100 mL). The organic layer was washed with water (2×30 mL), brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ISCO system: EtOAc/Heptane=30-70%) to afford 7.67 g of the title compound as a light-yellow oil (87%). 1H NMR (CDCl3, 400 MHz): δ=7.80 (s, 1H), 7.66 (s, 1H), 7.30-7.36 (m, 5H), 4.48 (s, 2H), 4.28 (t, J=6.8 Hz, 2H), 3.43 (t, J=5.8 Hz, 2H), 2.17 (m, 2H), 1.33 (s, 12H). MS (ES+): m/z=343.36 [MH+]. HPLC: tR=4.20 min (ZQ3: polar—5 min).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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